17-epi-Desogestrel Methanesulfonate
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Overview
Description
17-epi-Desogestrel Methanesulfonate is an intermediate compound used in the synthesis of 17-epi-Desogestrel, a β-isomer of Desogestrel, which is a progestogen with low androgenic potency. This compound is significant in the field of synthetic organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 17-epi-Desogestrel Methanesulfonate involves several steps, starting from the base compound Desogestrel. The process typically includes the methanesulfonation of Desogestrel under controlled conditions. Industrial production methods often involve the use of methanesulfonic acid and appropriate catalysts to achieve high yields and purity.
Chemical Reactions Analysis
17-epi-Desogestrel Methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
17-epi-Desogestrel Methanesulfonate is primarily used in the synthesis of 17-epi-Desogestrel, which has applications in:
Chemistry: As an intermediate in the synthesis of various steroidal compounds.
Biology: Studying the effects of progestogens on biological systems.
Medicine: Developing contraceptive agents with low androgenic activity.
Industry: Used in the production of pharmaceutical compounds.
Mechanism of Action
Comparison with Similar Compounds
17-epi-Desogestrel Methanesulfonate is unique due to its specific structure and low androgenic activity. Similar compounds include:
Desogestrel: A progestogen with higher androgenic activity.
Norgestimate: Another progestogen used in contraceptives.
Gestodene: A third-generation progestogen with different pharmacological properties.
This compound’s uniqueness lies in its low androgenic activity and its role as an intermediate in the synthesis of 17-epi-Desogestrel, making it valuable in pharmaceutical research and development.
Properties
Molecular Formula |
C23H32O3S |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] methanesulfonate |
InChI |
InChI=1S/C23H32O3S/c1-5-22-15-16(3)21-18-10-8-7-9-17(18)11-12-19(21)20(22)13-14-23(22,6-2)26-27(4,24)25/h2,9,18-21H,3,5,7-8,10-15H2,1,4H3/t18-,19-,20-,21+,22-,23-/m0/s1 |
InChI Key |
OAJIWQGOBSHLFQ-FHEJEKGWSA-N |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)C)CCC4=CCCC[C@H]34 |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)OS(=O)(=O)C)CCC4=CCCCC34 |
Origin of Product |
United States |
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